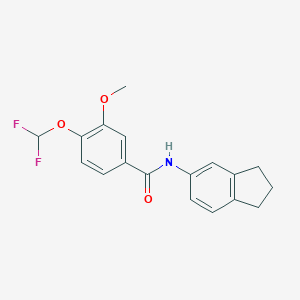
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide, also known as DIMEB, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. DIMEB has shown promising results in preclinical studies and has the potential to be a valuable tool in understanding various biological processes.
作用机制
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide exerts its biological effects by inhibiting the activity of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, this compound disrupts the function of other proteins that are dependent on HSP90 for their stability and activity. This leads to the induction of apoptosis in cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase-3 pathway. This compound has also been shown to inhibit the activity of the AKT and MAPK signaling pathways, which are involved in the regulation of cell growth and survival. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are involved in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.
实验室实验的优点和局限性
One of the main advantages of using 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide in lab experiments is its specificity for HSP90 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the biological effects of HSP90 inhibition. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide. One area of interest is in the development of this compound analogs that have improved solubility and bioavailability. Another direction is in the study of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the use of this compound in animal models of disease could provide valuable insights into its potential therapeutic applications.
合成方法
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis starts with the reaction of 4-(difluoromethoxy)benzene with 2,3-dihydro-1H-indene-5-carboxylic acid to form 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)benzamide. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, this compound.
科学研究应用
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research. This compound has shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C18H17F2NO3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H17F2NO3/c1-23-16-10-13(6-8-15(16)24-18(19)20)17(22)21-14-7-5-11-3-2-4-12(11)9-14/h5-10,18H,2-4H2,1H3,(H,21,22) |
InChI 键 |
JGFSZNKFKYWEQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279710.png)
![3,5-bis(difluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279713.png)

